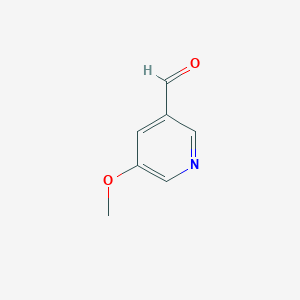

5-Methoxy-3-pyridinecarboxaldehyde

Description

Properties

IUPAC Name |

5-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVIXSRXKCZJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450343 | |

| Record name | 5-Methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-83-5 | |

| Record name | 5-Methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 5-Methoxy-3-pyridinecarboxaldehyde?

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 5-Methoxy-3-pyridinecarboxaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, also known as 5-methoxynicotinaldehyde, is a substituted pyridine derivative with the chemical formula C₇H₇NO₂.[1][2] Its chemical structure consists of a pyridine ring substituted with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| CAS Number | 113118-83-5 | [1][2] |

| Appearance | Colorless to light yellow solid (<28°C) or liquid (>32°C) | |

| Melting Point | 28-32 °C | |

| Boiling Point | 262.1 ± 20.0 °C (Predicted) | |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 100 °C | [3] |

| pKa | 2.52 ± 0.10 (Predicted) | |

| Purity | Typically ≥97% | [2] |

Spectral Data

The structural identity of this compound is routinely confirmed by spectroscopic methods. Key spectral data are summarized below.

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H), 3.96 (s, 3H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7 | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds via the formylation of a suitably substituted pyridine precursor. One common and effective method involves the metal-halogen exchange of 3-bromo-5-methoxypyridine followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 3-Bromo-5-methoxypyridine

This protocol details the synthesis of this compound from 3-bromo-5-methoxypyridine.

Materials:

-

3-Bromo-5-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of 3-bromo-5-methoxypyridine (4.35 mmol) in anhydrous THF (15 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (4.6 mmol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: N,N-Dimethylformamide (8.20 mmol) is added to the reaction mixture. The solution is stirred for an additional 30 minutes at -78 °C.

-

Quenching and Extraction: The reaction is quenched by pouring the cold mixture into a stirred aqueous solution of 5% NaHCO₃ (25 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 4:1 to 2:1) to afford this compound as a colorless solid.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the interplay of its three key structural features: the aldehyde group, the pyridine ring, and the methoxy group.

-

Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack, enabling a wide range of chemical transformations. These include, but are not limited to, reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the aromatic system, influencing the reactivity of the aldehyde group. It can also be protonated or alkylated.

-

Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such reactions.

A notable application of pyridinecarboxaldehydes is in the N-terminal modification of proteins. The reactivity of the aldehyde can be fine-tuned by the electronic effects of substituents on the pyridine ring. The methoxy group, being electron-donating, can modulate the electrophilicity of the aldehyde and thereby influence the rate and stability of the resulting protein conjugate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a rich and tunable reactivity profile. Its synthesis is well-established, and its utility in organic synthesis and bioconjugation is of growing interest. This guide provides a foundational understanding of its chemical properties to aid researchers and drug development professionals in its effective application.

References

Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde from 3-Bromo-5-methoxypyridine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde from 3-Bromo-5-methoxypyridine, a key transformation in the preparation of various pharmaceutical and agrochemical compounds. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and a summary of relevant chemical data.

Overview of Synthetic Strategies

The conversion of 3-Bromo-5-methoxypyridine to this compound is primarily achieved through organometallic intermediates, followed by formylation. The two most prevalent and effective methods are the Grignard reaction and the use of organolithium reagents. Both pathways involve a halogen-metal exchange followed by the introduction of a formyl group using N,N-dimethylformamide (DMF).

-

Grignard Reaction: This method involves the formation of a pyridyl Grignard reagent, which is then quenched with an electrophilic formylating agent. It is a widely used and robust method for C-C bond formation.

-

Organolithium Reaction: This approach utilizes a lithium-halogen exchange to generate a highly reactive pyridyllithium species. This intermediate rapidly reacts with a formylating agent, often at very low temperatures to ensure selectivity.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.

| Parameter | Grignard Reaction | Organolithium Reaction |

| Primary Reagent | Isopropylmagnesium chloride | n-Butyllithium (n-BuLi) |

| Formylating Agent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C |

| Reaction Time | ~2.5 hours | ~1.5 hours |

| Reported Yield | 63%[1] | 26% (crude)[1] |

| Purification Method | Gradient silica gel column chromatography | Chromatography on silica gel |

Experimental Protocols

Method 1: Grignard Reaction

This protocol is based on the formylation of the Grignard reagent derived from 3-Bromo-5-methoxypyridine.[1]

Materials:

-

3-Bromo-5-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride

-

N,N-dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-methoxypyridine (100 mg, 0.53 mmol) in anhydrous tetrahydrofuran (1 mL).

-

Cool the solution to 0 °C and add isopropylmagnesium chloride (0.3 mL).

-

Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn a light brown color.

-

Slowly add a solution of N,N-dimethylformamide (0.1 mL) in anhydrous tetrahydrofuran (0.1 mL). The initially formed solid will gradually dissolve, and the solution color will change from light brown to light yellow.

-

After 1 hour, cool the reaction mixture to 0 °C and quench with deionized water (2 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 3 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by gradient silica gel column chromatography using a mixture of hexane and ethyl acetate (from 20:1 to 1:1) as the eluent to afford this compound as a colorless slurry (45 mg, 63% yield).[1]

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H).[1]

-

¹³C NMR (125 MHz, CDCl₃): δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7.[1]

Method 2: Organolithium Reaction

This protocol involves a lithium-halogen exchange followed by formylation.[1]

Materials:

-

3-Bromo-5-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

N,N-dimethylformamide (DMF)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ether

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a stirred solution of 3-Bromo-5-methoxypyridine (0.815 g, 4.35 mmol) in anhydrous THF (15 mL) at -78 °C, add n-BuLi (4.6 mmol).

-

Stir the mixture at -78 °C for 1 hour.

-

Add DMF (0.64 g, 8.20 mmol) and continue stirring for 30 minutes at -78 °C.

-

Pour the cold mixture into a stirred aqueous solution of 5% NaHCO₃ (25 mL).

-

Extract the aqueous layer with ether (3 x 15 mL).

-

Combine the organic extracts and evaporate the solvent.

-

Purify the crude product by chromatography on silica gel with a hexane:EtOAc gradient (4:1 to 2:1) to yield this compound (155 mg, 26% yield).[1]

Characterization Data:

-

¹H NMR (CD₃OD): δ 9.88 (s, 1H), 8.44 (s, 1H), 8.32 (s, 1H), 3.70 (s, 3H).[1]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-Bromo-5-methoxypyridine via an organometallic intermediate.

Caption: Synthetic workflow for this compound.

Chemical Properties and Identifiers

The table below provides key physical and chemical properties for the starting material and the final product.

| Compound | 3-Bromo-5-methoxypyridine | This compound |

| Molecular Formula | C₆H₆BrNO[2] | C₇H₇NO₂[1] |

| Molecular Weight | 188.02 g/mol [2] | 137.14 g/mol [1] |

| CAS Number | 50720-12-2[2] | 113118-83-5[1] |

| Appearance | Off-white solid[2] | Colorless slurry[1] |

Conclusion

Both the Grignard and organolithium routes are viable for the synthesis of this compound from 3-Bromo-5-methoxypyridine. The Grignard method, as reported, offers a significantly higher yield under milder temperature conditions, making it a potentially more favorable approach for larger-scale synthesis. However, the choice of method may also depend on the availability of reagents, equipment, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

The Aldehyde Nexus: An In-Depth Technical Guide to the Reactivity of 5-Methoxy-3-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-methoxynicotinaldehyde, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating methoxy group, impart a distinct reactivity profile to the aldehyde functionality. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Synthesis of this compound

The most common synthetic routes to this compound typically start from 3-bromo-5-methoxypyridine. Two primary methods are highlighted below, involving either organolithium or Grignard reagents.

Synthesis via Organolithium Intermediate

A prevalent method involves the lithiation of 3-bromo-5-methoxypyridine at low temperatures, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group.

Experimental Protocol: To a stirred solution of 3-bromo-5-methoxypyridine (0.815 g, 4.35 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at -78°C under an inert atmosphere, n-butyllithium (n-BuLi) (4.6 mmol) is added dropwise. After stirring for 1 hour at -78°C, DMF (0.64 g, 8.20 mmol) is added. The reaction mixture is stirred for an additional 30 minutes at the same temperature. The reaction is then quenched by pouring it into a 5% aqueous sodium bicarbonate (NaHCO3) solution (25 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 to 2:1) to yield this compound.[1]

Synthesis via Grignard Reagent

An alternative approach utilizes a Grignard reagent, which can be advantageous in terms of functional group tolerance and milder reaction conditions.

Experimental Protocol: A solution of 3-bromo-5-methoxypyridine (100 mg, 0.53 mmol) in anhydrous THF (1 mL) is cooled to 0°C in an oven-dried flask under an inert atmosphere. Isopropylmagnesium chloride (0.3 mL) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then cooled back to 0°C, and a solution of N,N-dimethylformamide (0.1 mL) in anhydrous THF (0.1 mL) is added slowly. After stirring for 1 hour, the reaction is quenched with deionized water (2 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 3 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by silica gel column chromatography (eluent: hexane/ethyl acetate, 20:1 to 1:1) affords this compound.[1]

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3-Bromo-5-methoxypyridine | n-BuLi, DMF | THF | -78°C | 1.5 h | 0.26% | [1] |

| 3-Bromo-5-methoxypyridine | i-PrMgCl, DMF | THF | 0°C to RT | 3 h | 63% | [1] |

Synthesis Workflow

Caption: Synthetic routes to this compound.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is modulated by the electronic effects of the pyridine ring and the methoxy substituent.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-methoxypyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol (General): To a solution of this compound (1 eq.) in a suitable solvent such as methanol or ethanol at 0°C, sodium borohydride (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1N HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (5-methoxypyridin-3-yl)methanol.

| Aldehyde | Reductant | Solvent | Temperature | Time | Yield |

| General Aldehyde | NaBH₄ | THF | RT | 4 h | High |

Reduction Mechanism

Caption: General mechanism for the reduction of an aldehyde.

The addition of Grignard reagents to the aldehyde provides a route to secondary alcohols.

Experimental Protocol (General): A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared or obtained commercially. To this solution, cooled to 0°C, a solution of this compound (1 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature over several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude secondary alcohol, which can be purified by column chromatography.

| Aldehyde | Grignard Reagent | Solvent | Temperature | Time | Yield |

| General Aldehyde | RMgX | THF/Ether | 0°C to RT | 1-3 h | Variable |

Grignard Reaction Mechanism

Caption: General mechanism of a Grignard reaction with an aldehyde.

Carbon-Carbon Double Bond Forming Reactions

The Wittig reaction is a powerful method for converting the aldehyde into an alkene. The stereochemical outcome (E/Z ratio) is dependent on the nature of the phosphorus ylide used.

Experimental Protocol (General): To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent like THF, a strong base (e.g., n-BuLi or NaH) is added at low temperature to generate the ylide. After stirring for a period to ensure complete ylide formation, a solution of this compound (1 eq.) in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours. After completion, the reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography.

| Aldehyde | Ylide | Base | Solvent | Temperature | Time | Yield |

| General Aldehyde | Ph₃P=CHR | n-BuLi/NaH | THF | -78°C to RT | 2-12 h | Variable |

Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

This condensation reaction with active methylene compounds provides access to α,β-unsaturated products, which are valuable intermediates in synthesis.

Experimental Protocol (General): A mixture of this compound (1 eq.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1-1.2 eq.), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield |

| 4-Methoxybenzaldehyde | Malonic Acid | Pyridine | - | - | - | 59% |

| General Aromatic Aldehyde | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High |

Knoevenagel Condensation Mechanism

Caption: General mechanism of the Knoevenagel condensation.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, 5-methoxynicotinic acid, a valuable compound in its own right, using various oxidizing agents.

Experimental Protocol (General): A common method involves the use of potassium permanganate (KMnO₄) in an aqueous solution. A solution of this compound in water is treated with a solution of KMnO₄. The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the manganese dioxide (MnO₂) byproduct is filtered off. The filtrate is then acidified to precipitate the carboxylic acid, which is collected by filtration and can be further purified by recrystallization.

| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield |

| 3,5-Dimethylpyridine | KMnO₄ | Water | 25-45°C | 20 h | 59.4% (of 5-methylnicotinic acid) |

Oxidation Workflow

Caption: Oxidation of the aldehyde to a carboxylic acid.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable synthon in the development of new pharmaceutical agents. The aldehyde functionality allows for the facile introduction of diverse molecular fragments and the construction of complex molecular architectures. Its derivatives have been explored for a range of biological activities, underscoring the importance of understanding its chemical transformations for the design and synthesis of novel drug candidates.

Conclusion

This compound is a reactant of significant interest, with a rich and varied chemistry centered on its aldehyde group. This guide has provided an in-depth overview of its synthesis and key reactions, complete with experimental protocols and mechanistic diagrams. A thorough understanding of these transformations is crucial for leveraging the full potential of this versatile building block in the design and synthesis of novel molecules for research and pharmaceutical applications. Further exploration into its reactivity will undoubtedly continue to yield new and valuable chemical entities.

References

5-Methoxy-3-pyridinecarboxaldehyde: An Unexplored Building Block in Medicinal Chemistry

Despite its potential as a versatile scaffold, a comprehensive review of scientific and patent literature reveals a notable absence of 5-Methoxy-3-pyridinecarboxaldehyde in the synthesis of clinically evaluated or late-stage drug candidates. While the compound is commercially available and its synthesis is well-documented, its application in the development of novel therapeutics appears to be largely unexplored by the medicinal chemistry community.

This in-depth technical guide sought to elucidate the potential applications of this compound in medicinal chemistry, targeting an audience of researchers, scientists, and drug development professionals. The core requirements were to present quantitative data in structured tables, provide detailed experimental protocols, and create visualizations of relevant biological pathways and workflows. However, an exhaustive search of available data has yielded no specific examples of this molecule being utilized as a key starting material or intermediate in the synthesis of bioactive compounds with reported quantitative biological data (e.g., IC50, EC50 values) and detailed experimental methodologies for their biological evaluation.

Chemical Profile and Synthesis

This compound is a pyridine derivative with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position.

Several synthetic routes for this compound have been reported, primarily starting from 3-bromo-5-methoxypyridine. One common method involves a Grignard reaction followed by formylation.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Potential, Yet Unrealized, Applications in Drug Discovery

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The presence of a methoxy group and a reactive aldehyde functionality on the this compound core suggests its potential as a versatile building block for creating diverse chemical libraries.

The aldehyde group can readily participate in a wide range of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains, a common strategy for modulating solubility, basicity, and receptor interactions.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone-like structures.

-

Condensation reactions: With various nucleophiles to construct heterocyclic rings, such as imidazoles, oxazoles, and pyrimidines.

The methoxy group can influence the electronic properties of the pyridine ring and can also serve as a handle for demethylation to reveal a phenol, providing another point for diversification or a key hydrogen bond donor for target engagement.

Given these chemical features, this compound could theoretically be employed in the synthesis of inhibitors for various enzyme classes or modulators of G-protein coupled receptors (GPCRs). For instance, pyridine-containing molecules have shown activity as kinase inhibitors, and the aldehyde could be a key anchor point for building out a molecule to occupy an ATP-binding pocket.

Conclusion

While the chemical properties of this compound position it as a potentially valuable tool for medicinal chemists, there is a conspicuous lack of published research demonstrating its practical application in drug discovery projects. The absence of concrete examples in the scientific and patent literature prevents a detailed analysis of its role in generating molecules with specific biological activities, the compilation of quantitative data, and the outlining of relevant experimental protocols.

Therefore, this document serves not as a guide to the established applications of this compound in medicinal chemistry, but rather as a highlight of a significant gap in the exploration of this potentially useful building block. For researchers and drug discovery professionals, this represents an untapped opportunity to synthesize novel chemical entities based on this scaffold and explore their therapeutic potential. Future work in this area would be necessary to unlock any latent value this compound may hold for the development of new medicines.

The Strategic Intermediate: 5-Methoxy-3-pyridinecarboxaldehyde as a Cornerstone for Bioactive Molecule Synthesis

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a cornerstone of drug design. Within this class, 5-Methoxy-3-pyridinecarboxaldehyde (also known as 5-methoxynicotinaldehyde) has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive aldehyde group and an electron-donating methoxy substituent on the pyridine ring allows for diverse chemical transformations, providing a robust starting point for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of this compound as a precursor, detailing its own synthesis, its application in the construction of potent kinase inhibitors and G protein-coupled receptor (GPCR) agonists, and the specific experimental methodologies required.

Chemical Properties:

| Property | Value |

| CAS Number | 113118-83-5 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Synonyms | 5-Methoxynicotinaldehyde, 3-Formyl-5-methoxypyridine |

| Appearance | Off-white to yellow solid |

Synthesis of the Precursor: this compound

The efficient synthesis of the title compound is critical for its utility. Two common laboratory-scale methods start from 3-Bromo-5-methoxypyridine, employing either organomagnesium or organolithium chemistry.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent This method involves the formation of a Grignard reagent followed by formylation.

-

Grignard Formation : Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add isopropylmagnesium chloride (i-PrMgCl) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Formylation : Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF to the Grignard reagent mixture. Stir for 1 hour.

-

Work-up and Purification : Quench the reaction with deionized water at 0 °C. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.[1]

Protocol 2: Synthesis via Lithium-Halogen Exchange This alternative method is suitable for reactions requiring lower temperatures.

-

Lithiation : Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour.

-

Formylation : Add DMF and continue stirring for 30 minutes at -78 °C.

-

Work-up and Purification : Pour the cold mixture into an aqueous 5% NaHCO₃ solution and extract with diethyl ether.

-

Purification : Evaporate the combined organic extracts and purify the crude residue by silica gel chromatography (hexane/ethyl acetate gradient) to afford the desired aldehyde.[1]

Table 1: Comparison of Synthetic Protocols for this compound

| Parameter | Method 1 (Grignard) | Method 2 (Lithium-Halogen Exchange) |

| Starting Material | 3-Bromo-5-methoxypyridine | 3-Bromo-5-methoxypyridine |

| Key Reagents | i-PrMgCl, DMF | n-BuLi, DMF |

| Temperature | 0 °C to Room Temp. | -78 °C |

| Reported Yield | ~63%[1] | ~0.26% (Note: Yields can be highly variable)[1] |

Application in Bioactive Molecule Synthesis

The aldehyde functionality serves as a versatile handle for constructing more complex heterocyclic systems. Below are key examples demonstrating the role of this compound as a precursor to potent, targeted therapeutic agents.

GPR84 Agonists

G protein-coupled receptor 84 (GPR84) is an inflammatory-related receptor primarily expressed in immune cells, making it a target for treating inflammatory and metabolic diseases.[2] Potent and selective GPR84 agonists have been developed using 5-methoxynicotinaldehyde as a key starting material.[3][4]

Experimental Protocol: Synthesis of Chalcone Intermediate The synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone, which is a precursor to the final GPR84 agonists.

-

Reaction Setup : In a suitable vessel, combine the requisite substituted acetophenone (1.0 eq) and 5-methoxynicotinaldehyde (1.2 eq) in 1,4-dioxane.

-

Catalysis : Add boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst.

-

Reaction Conditions : Heat the mixture at 105 °C for 16 hours.

-

Work-up and Purification : After cooling, perform a standard aqueous work-up. Purify the resulting crude material by flash column chromatography to yield the chalcone intermediate. This intermediate is then carried forward through several steps, including reduction and demethylation, to produce the final agonists.[3][4]

Table 2: Biological Activity of GPR84 Agonists Derived from 5-Methoxynicotinaldehyde Precursors

| Compound ID | Target | Assay Type | pEC₅₀ (± SEM) | G-Protein Signaling Bias | Reference |

| 68 (OX04528) | GPR84 | cAMP Production Inhibition | 11.4 ± 0.05 | High | [3] |

| 69 (OX04529) | GPR84 | cAMP Production Inhibition | 11.5 ± 0.05 | High | [3] |

| (Data extracted from publications demonstrating the utility of the precursor) |

Kinase Inhibitors (SYK, LRRK2)

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions like Parkinson's disease. Patents reveal that 5-methoxynicotinaldehyde is a key reagent in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[4,3-d]pyrimidines, which are potent inhibitors of kinases like Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2).

General Synthetic Approach: Pyrazolo[4,3-d]pyrimidine Core A common route involves the condensation of 5-methoxynicotinaldehyde with an aminopyrazole, followed by cyclization and further functionalization.

-

Condensation : React 5-methoxynicotinaldehyde with a substituted aminopyrazole (e.g., 3-amino-4-cyanopyrazole) under acidic or thermal conditions to form an imine or enamine intermediate.

-

Cyclization : Induce intramolecular cyclization to form the pyrazolo[4,3-d]pyrimidine bicyclic core.

-

Functionalization : The resulting core can be further modified, for example, through nucleophilic aromatic substitution at chlorinated positions, to install various side chains that modulate potency and selectivity.

Table 3: Representative Kinase Inhibitory Activity

| Target Kinase(s) | Scaffold Type | Activity Range (IC₅₀) | Therapeutic Area | Reference |

| SYK, LRRK2, MYLK | Pyrazolo[4,3-d]pyrimidine | < 1 µM | Autoimmune Disease, Parkinson's Disease, Cancer | Patent: WO 2014/060112 A1 |

Targeted Signaling Pathway: SYK Inhibition

SYK is a non-receptor tyrosine kinase crucial for signal transduction in various immune cells, including B cells and mast cells. Upon engagement of an immunoreceptor (like the B-cell receptor), SRC family kinases phosphorylate ITAM motifs, creating a docking site for SYK. SYK binding leads to its activation and subsequent autophosphorylation, initiating a downstream cascade that results in cellular activation and inflammatory responses. Inhibitors derived from this compound can block the ATP-binding site of SYK, preventing this signaling cascade.

Conclusion

This compound is a high-value precursor for the synthesis of sophisticated, biologically active molecules. Its utility is demonstrated in the creation of potent and selective agents against challenging drug targets, including GPCRs and protein kinases. The synthetic accessibility of the aldehyde and the diverse reactivity of its functional groups ensure its continued importance in drug discovery pipelines. The protocols and data presented herein serve as a technical guide for researchers aiming to leverage this strategic intermediate in the development of next-generation therapeutics.

References

The Advent of a Versatile Building Block: A Technical History of 5-Methoxy-3-pyridinecarboxaldehyde

For Immediate Release

Shanghai, China – December 23, 2025 – 5-Methoxy-3-pyridinecarboxaldehyde, a key heterocyclic building block in modern medicinal chemistry, has a history rooted in the systematic exploration of substituted pyridines for the development of novel therapeutic agents. While the precise moment of its initial synthesis is not definitively documented in a singular, seminal publication, its emergence is intrinsically linked to the broader advancements in pyridine chemistry throughout the 20th century. Its formal entry into the chemical literature can be traced through its Chemical Abstracts Service (CAS) Registry Number, 113118-83-5, which marks its unique identification and facilitates the tracking of its scientific journey.

From Obscurity to a Key Intermediate

The scientific community's interest in pyridine derivatives surged due to their presence in numerous natural products and their potential as scaffolds for drug discovery. Early synthetic efforts focused on the functionalization of the pyridine ring, leading to the development of a diverse array of substituted pyridines. The introduction of a methoxy group and an aldehyde function at the 3- and 5-positions of the pyridine ring, respectively, yielded this compound, a molecule with tailored electronic and steric properties that would prove valuable in organic synthesis.

While a specific "discoverer" is not prominently cited, the synthesis and characterization of this compound would have been the result of systematic research into the preparation of functionalized pyridines. The work of chemists like Daniel L. Comins on the synthesis of substituted pyridines provides a broad context for the development of methodologies that would have enabled the creation of molecules like this compound.

Synthesis and Properties: A Summary

The primary and most historically significant route to this compound involves the functionalization of a pre-existing pyridine ring, most commonly starting from 3-Bromo-5-methoxypyridine. This precursor undergoes a metal-halogen exchange followed by formylation to yield the target aldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 113118-83-5 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 51-54 °C |

| Appearance | Off-white to light yellow crystalline powder |

Key Experimental Protocols

The following represents a generalized protocol for a common laboratory-scale synthesis of this compound, compiled from various established methodologies.

Synthesis of this compound from 3-Bromo-5-methoxypyridine

-

Materials: 3-Bromo-5-methoxypyridine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or other suitable organolithium reagent, N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

A solution of 3-Bromo-5-methoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for the metal-halogen exchange to complete.

-

Anhydrous DMF is then added dropwise to the reaction mixture, which is stirred for an additional period at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Table 2: Representative Reaction Parameters

| Parameter | Condition |

| Starting Material | 3-Bromo-5-methoxypyridine |

| Reagents | n-Butyllithium, N,N-Dimethylformamide |

| Solvent | Anhydrous Tetrahydrofuran |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Work-up | Aqueous sodium bicarbonate quench, ether extraction |

| Purification | Silica gel chromatography |

Logical Workflow of Synthesis

The synthesis of this compound from 3-Bromo-5-methoxypyridine follows a clear and logical progression, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

The Rise to Prominence in Drug Discovery

The utility of this compound as a synthetic intermediate became increasingly apparent as the demand for complex, highly functionalized drug candidates grew. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse molecular fragments. The methoxy-substituted pyridine core provides a specific electronic and structural motif that can interact favorably with biological targets. Its application in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in modern drug development.

This journey from a relatively obscure substituted pyridine to a valuable tool in the medicinal chemist's arsenal highlights the dynamic nature of chemical research, where the exploration of fundamental synthetic methodologies paves the way for the creation of life-changing medicines.

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-3-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Methoxy-3-pyridinecarboxaldehyde, with a primary focus on its solubility and stability. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.

Core Physicochemical Properties

This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and drug discovery. A clear understanding of its solubility and stability is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| CAS Number | 113118-83-5 | [1][2] |

| Appearance | Solid at ≤28°C, Liquid at ≥32°C | [3] |

| Melting Point | 28-32 °C | [3][4] |

| Boiling Point | 262.1 ± 20.0 °C (Predicted) | [3] |

| Flash Point | 100 °C | [1][3][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Sensitive to light, heat, and moisture. | [5] |

Solubility Profile

Qualitative data suggests that this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF) and is insoluble in water. However, precise quantitative solubility data is not extensively documented. The following table summarizes the available qualitative information.

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical instrumentation

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Stability Profile

This compound is reported to be sensitive to light, heat, and moisture.[5] Comprehensive stability studies are essential to understand its degradation pathways and to establish appropriate handling and storage conditions.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to various stress conditions as detailed below.

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Expose the compound to acidic conditions (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis: Expose the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data remains limited, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. A thorough understanding of its solubility and stability is essential for the successful application of this compound in drug development and other scientific research. It is recommended that users perform their own detailed studies to confirm these properties within their specific experimental contexts.

References

- 1. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]

- 5. canbipharm.com [canbipharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 5-Methoxy-3-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel kinase inhibitors using 5-Methoxy-3-pyridinecarboxaldehyde as a key starting material. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[1] The methoxy and aldehyde functionalities on the pyridine ring offer versatile handles for a variety of chemical transformations to build diverse libraries of potential kinase inhibitors.

This document outlines a representative synthetic route, detailed experimental protocols, and a summary of the biological significance of targeting kinase pathways in disease.

Data Presentation: Inhibitory Activity of Representative Pyridine-Based Kinase Inhibitors

While specific compounds derived directly from this compound are not extensively reported in the public domain, the following table summarizes the inhibitory activity of various kinase inhibitors containing a substituted pyridine core to illustrate the potential potency that can be achieved with this scaffold.

| Compound Class | Target Kinase(s) | IC50 (nM) |

| Pyrazolopyridines | CDK2 | Sub-micromolar |

| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | Micro- to submicromolar |

| Pyridine Conjugates | PIM-1 | 20.4 |

| Pyridazine-based compounds | ALK5 | Sub-nanomolar to micromolar |

| 1,3,5-Triazine/Pyrimidine derivatives | PI3Kα | 1.2 |

This table presents a compilation of inhibitory activities for various pyridine-containing kinase inhibitors to demonstrate the therapeutic potential of this class of compounds.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a hypothetical kinase inhibitor starting from this compound. The proposed route involves an initial condensation reaction to form a chalcone-like intermediate, followed by cyclization to create a dihydropyrimidine core, a common scaffold in kinase inhibitors.

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(5-methoxypyridin-3-yl)prop-2-en-1-one (Intermediate 2)

This protocol details the synthesis of an enaminone intermediate, a versatile precursor for the formation of various heterocyclic scaffolds.

Materials:

-

This compound (1)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous toluene (10 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (1.2 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired enaminone (2) .

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core (Compound 4)

This protocol outlines the cyclization of the enaminone intermediate with a guanidine derivative to form a 2-aminopyrimidine ring, a key feature in many kinase inhibitors.

Materials:

-

(E)-3-(Dimethylamino)-1-(5-methoxypyridin-3-yl)prop-2-en-1-one (2) (1.0 equiv)

-

Substituted Guanidine Hydrochloride (3) (e.g., N-arylguanidine) (1.2 equiv)

-

Sodium Ethoxide (2.0 equiv)

-

Anhydrous Ethanol

Procedure:

-

Dissolve the substituted guanidine hydrochloride (3) in anhydrous ethanol in a round-bottom flask.

-

Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to generate the free guanidine base.

-

Add a solution of the enaminone (2) in anhydrous ethanol to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

-

Monitor the reaction for the formation of the pyrimidine product by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative (4) .

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of a novel kinase inhibitor from this compound.

Caption: A general workflow for synthesizing a pyridine-based kinase inhibitor.

Targeted Signaling Pathway

Kinase inhibitors often target key signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common target in cancer therapy.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Application of 5-Methoxy-3-pyridinecarboxaldehyde in Antiviral Synthesis: A Review of Available Data

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of 5-Methoxy-3-pyridinecarboxaldehyde as a direct precursor or intermediate in the synthesis of known antiviral compounds.

This report summarizes the current landscape and highlights the absence of specific data required to generate detailed application notes and protocols as per the initial request.

Current Status of this compound in Medicinal Chemistry

This compound is commercially available as a heterocyclic building block. Its chemical structure, featuring a methoxy group and an aldehyde on a pyridine ring, suggests its potential utility in the synthesis of more complex molecules through various chemical reactions such as condensations, reductive aminations, and multicomponent reactions. However, its specific application in the field of antiviral drug discovery and development is not well-established in the public domain.

General Antiviral Strategies Involving Heterocyclic Compounds

The development of antiviral drugs often involves the synthesis of heterocyclic compounds that can interfere with various stages of the viral life cycle. These mechanisms of action can include:

-

Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.

-

Inhibition of Viral Replication: Blocking the enzymes responsible for replicating the viral genome (e.g., polymerases, reverse transcriptases).

-

Inhibition of Viral Assembly and Release: Preventing the formation of new virus particles or their release from the host cell.

Pyridine-containing compounds have been explored for their potential antiviral activities against a range of viruses. However, the specific contribution of the 5-methoxy-3-carboxaldehyde substitution pattern to antiviral efficacy has not been detailed.

Search Methodology and Findings

A multi-step search strategy was employed to locate relevant information:

-

Broad Searches: Initial searches combined terms like "this compound," "antiviral," and "synthesis." These searches yielded general information about antiviral drug mechanisms and the synthesis of other pyridine-containing compounds, but no direct link to the specified starting material.

-

Targeted Searches: More specific searches were conducted using the CAS number of the compound (113118-83-5) in combination with keywords such as "antiviral activity," "IC50," "patent," and "experimental protocol."

-

Database Exploration: Scientific databases (including PubMed, Scopus, and Google Scholar) and patent databases were scoured for any mention of this compound in the context of antiviral research.

Despite these extensive efforts, no publications were identified that provided the following critical information:

-

Specific Antiviral Compounds: No named antiviral compounds were found to be synthesized from this compound.

-

Quantitative Data: Consequently, no IC50, EC50, or other quantitative antiviral activity data associated with derivatives of this compound could be located.

-

Experimental Protocols: No detailed synthetic methods for converting this compound into antiviral agents were available.

-

Signaling Pathways: Without identified active compounds, there is no information on their potential mechanisms of action or interaction with cellular signaling pathways.

Conclusion and Future Outlook

At present, the application of this compound in the synthesis of antiviral compounds is not a well-documented area of research in the public domain. It is possible that this compound is utilized in proprietary, unpublished drug discovery programs. However, for researchers, scientists, and drug development professionals relying on publicly available information, there is a clear lack of data to support its use in this specific therapeutic area.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and diagrams as requested is not feasible based on the current body of scientific and patent literature. Further research and publication in this specific area would be necessary to enable the development of such detailed documentation.

Should a specific antiviral compound synthesized from this compound be identified, a more targeted and fruitful investigation into its synthesis, activity, and mechanism of action could be conducted.

Application Notes and Protocols for the Formylation of 5-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formylation of 5-methoxypyridine, a key chemical transformation for the synthesis of various pharmaceutical intermediates and bioactive molecules. The methoxy group at the 5-position influences the regioselectivity of the formylation, and two primary methods are presented here: formylation via lithiation and the Vilsmeier-Haack reaction.

Introduction

5-Methoxypyridine is a versatile building block in medicinal chemistry. The introduction of a formyl group (-CHO) onto the pyridine ring provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. The electron-donating nature of the methoxy group activates the pyridine ring towards electrophilic substitution. The choice of formylation method can direct the position of the incoming formyl group. This document outlines two effective protocols for this transformation.

Data Summary

The following table summarizes quantitative data from representative formylation reactions of methoxypyridine derivatives.

| Starting Material | Method | Key Reagents | Solvent | Temp (°C) | Time | Product | Yield (%) |

| 3-Bromo-5-methoxypyridine | Grignard/Formylation | i-PrMgCl, DMF | THF | 0 to RT | 3h | 5-Methoxy-pyridine-3-carbaldehyde | 63%[1] |

| 5-Bromo-3-methoxypyridine | Lithiation/Formylation | n-BuLi, DMF | THF | -78 | 1.5h | 5-Methoxy-pyridine-3-carbaldehyde | 0.26%[1] |

| Electron-Rich Arene (General) | Vilsmeier-Haack | DMF, POCl₃ | DMF | 0 to RT | 6.5h | Formylated Arene | 77% (example)[2] |

Experimental Protocols

Two primary methods for the formylation of 5-methoxypyridine are detailed below.

Protocol 1: Formylation via Metal-Halogen Exchange and Quenching with DMF

This method is suitable for introducing a formyl group at a position previously occupied by a halogen, such as bromine. The example below details the synthesis of 5-methoxy-pyridine-3-carbaldehyde from 3-bromo-5-methoxypyridine.

Materials:

-

3-Bromo-5-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) or n-Butyllithium (n-BuLi)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (DCM) or Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (for n-BuLi protocol)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF.

-

Metal-Halogen Exchange:

-

Using Isopropylmagnesium Chloride: Cool the solution to 0 °C and add isopropylmagnesium chloride (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 2 hours.[1]

-

Using n-Butyllithium: Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 1 hour.[1]

-

-

Formylation:

-

Workup:

-

Grignard Protocol: Cool the reaction mixture to 0 °C and quench with deionized water. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Lithiation Protocol: Pour the cold mixture into a stirred aqueous solution of 5% NaHCO₃ and extract with ether (3x). Dry the combined organic extracts and evaporate the solvent.[1]

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 5-methoxypyridine-carbaldehyde.[1]

Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from DMF and phosphorus oxychloride (POCl₃).[2][3][5][6] This method is expected to favor formylation at the position most activated by the methoxy group.

Materials:

-

5-Methoxypyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O) or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere, add the substrate (1.0 eq) to anhydrous DMF.

-

Vilsmeier Reagent Addition: Cool the solution to 0 °C and slowly add (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, if pre-formed) or add POCl₃ (1.5 eq) dropwise to form the reagent in situ.[2]

-

Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours) or until completion as monitored by TLC.[2]

-

Workup: Cool the reaction mixture to 0 °C and add a solution of sodium acetate in water. Stir for a short period (e.g., 10 minutes).[2] Dilute the mixture with water and extract with diethyl ether.[2]

-

Washing: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[2]

-

Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography to yield the formylated product.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for Formylation via Lithiation.

Caption: Workflow for Vilsmeier-Haack Formylation.

References

- 1. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

Application Notes and Protocols for 5-Methoxy-3-pyridinecarboxaldehyde in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methoxy-3-pyridinecarboxaldehyde in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the rapid construction of complex molecular scaffolds from three or more starting materials in a single step. The pyridine moiety is a common feature in many biologically active compounds, and its incorporation into diverse molecular frameworks through MCRs is of significant interest in medicinal chemistry and drug discovery.

This compound is a versatile building block for MCRs due to the electrophilic nature of its aldehyde group and the electronic properties of the methoxy-substituted pyridine ring. This document details protocols for its application in the Hantzsch, Ugi, and Passerini reactions, and discusses the potential biological activities of the resulting compound libraries.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs). DHPs are a well-established class of L-type calcium channel blockers used in the treatment of hypertension. The use of this compound in this reaction allows for the synthesis of novel DHP analogues with potential applications in cardiovascular disease and beyond.

Experimental Protocol: Hantzsch Synthesis of 4-(5-methoxy-3-pyridinyl)-1,4-dihydropyridine Derivatives

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-ketoester)

-

Ammonium acetate

-

Ethanol

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1,4-dihydropyridine derivative.

Quantitative Data: Expected Yields for Hantzsch Reaction

The following table presents expected yields for the Hantzsch reaction based on analogous reactions with substituted benzaldehydes.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4-6 | 75-85 (estimated) |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 5 | 88 |

| 3-Methoxybenzaldehyde | Methyl acetoacetate | Ammonium acetate | Isopropanol | 22 | 28.8 |

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction can generate a wide variety of α-acetamido carboxamide derivatives, which are valuable scaffolds in drug discovery. While specific examples utilizing this compound are not prevalent in the searched literature, its participation in the Ugi reaction is highly plausible and would lead to novel peptidomimetic structures.

Proposed Experimental Protocol: Ugi Synthesis of α-Acetamido Carboxamides

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

A carboxylic acid (e.g., acetic acid)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

Methanol

Procedure:

-

To a solution of this compound (1.0 mmol) in methanol (10 mL), add the amine (1.0 mmol).

-

Stir the mixture for 30 minutes at room temperature to allow for imine formation.

-

Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired Ugi product.

Passerini Three-Component Reaction

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.[1] Similar to the Ugi reaction, the application of this compound in the Passerini reaction can lead to the rapid synthesis of diverse libraries of compounds with potential biological activities.

Proposed Experimental Protocol: Passerini Synthesis of α-Acyloxy Carboxamides

Materials:

-

This compound

-

A carboxylic acid (e.g., benzoic acid)

-

An isocyanide (e.g., cyclohexyl isocyanide)

-

Dichloromethane (DCM)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in DCM (5 mL).

-

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy carboxamide.

Biological Activity of Resulting Heterocycles

The pyridine nucleus is a key structural motif in numerous pharmaceuticals. Multi-component reactions utilizing this compound provide a powerful tool for generating libraries of novel pyridine-containing compounds for biological screening.

-

Antimicrobial Activity: Dihydropyridine derivatives synthesized via the Hantzsch reaction have shown promising antibacterial and antifungal activities. The presence of the pyridine ring and the potential for further functionalization can lead to the discovery of new antimicrobial agents.

-

Anticancer Activity: Substituted pyridines and fused pyridine ring systems are known to exhibit cytotoxic effects against various cancer cell lines. The structural diversity generated by MCRs can be exploited to develop novel anticancer drug candidates.

-

Calcium Channel Modulation: As analogues of known DHP drugs, compounds synthesized via the Hantzsch reaction are prime candidates for evaluation as modulators of calcium channels, with potential applications in cardiovascular diseases.

Quantitative Data: Biological Activity of Related Pyridine Derivatives

The following table summarizes the biological activity of some pyridine derivatives synthesized through multi-component reactions.

| Compound Class | Biological Activity | Model/Cell Line | Potency (e.g., IC50, MIC) |

| Dihydropyridines | Antibacterial | S. aureus, E. coli | MIC: 25-100 µg/mL |

| Dihydropyridines | Antifungal | C. albicans | MIC: 12.5 µg/mL |

| Pyridine derivatives | Anticancer | Leukemia cell lines | log10 GI50 = -4.7 |

| Pyridine-based chalcones | Anticancer | Human cancer cell lines | GI50: 0.38-0.45 µM |

Visualizations

References

Application Notes and Protocols: Reaction of 5-Methoxy-3-pyridinecarboxaldehyde with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-pyridinecarboxaldehyde is a key heterocyclic building block in medicinal chemistry. Its reaction with primary and secondary amines, primarily through reductive amination, yields a diverse array of N-substituted (5-methoxypyridin-3-yl)methanamine derivatives. These products are of significant interest in drug discovery, as the pyridine scaffold is a privileged structure found in numerous biologically active compounds. The introduction of various amine substituents allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of novel therapeutic agents targeting a range of diseases. This document provides detailed protocols for the synthesis of these derivatives and an overview of their potential applications.

Reaction Overview: Reductive Amination

The most common and efficient method for the synthesis of N-substituted (5-methoxypyridin-3-yl)methanamines from this compound is reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the corresponding amine.

Several reducing agents are suitable for this transformation, with the choice depending on the substrate's reactivity and the desired reaction conditions. Commonly used reducing agents include:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often the preferred choice due to its high efficiency and tolerance of a wide range of functional groups.

-

Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, particularly effective at a slightly acidic pH. However, it is toxic and requires careful handling.

-

Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. Therefore, it is typically added after the initial imine formation is complete.

-

Catalytic Hydrogenation (H₂/catalyst): A clean and effective method, though it may require specialized equipment.

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF), at room temperature.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-1-(5-methoxypyridin-3-yl)methanamine (Reaction with a Primary Amine)

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-